Epimedin B

Descripción

Origin and Traditional Medicinal Context of Epimedium Species in Epimedin B Research

This compound is a naturally occurring chemical compound extracted from various species of the Epimedium genus, which is part of the Berberidaceae family. nih.govcaldic.com Commonly known by names such as Horny Goat Weed, Barrenwort, and Yin Yang Huo in Traditional Chinese Medicine (TCM), the dried leaves of these perennial herbs have been utilized for centuries in Asian medicine. caldic.comwisdomlib.orgmskcc.org Epimedium species are predominantly found in Asia, particularly in China, with some also growing in parts of the Middle East and Europe. wisdomlib.org

In the context of TCM, Epimedium has a long history of use for a variety of purposes, including treating fatigue, nerve and arthritic pain, and sexual dysfunction. nih.govmskcc.org It is traditionally believed to "nourish the kidney and reinforce the Yang". caldic.com More than 15 species of this genus have been historically used in traditional remedies. caldic.com The specific species from which this compound is often sourced include Epimedium brevicornum Maxim., Epimedium koreanum Nakai, Epimedium pubescens Maxim., and Epimedium sagittatum (Sieb. et Zucc.) Maxim. wisdomlib.orgbiocrick.com The extensive traditional use of Epimedium has provided the impetus for modern scientific investigation into its constituent compounds, including this compound, to understand their pharmacological properties.

Significance of Flavonoid Glycosides within the Epimedium Genus

The Epimedium genus is chemically rich, with over 260 compounds identified from various species. caldic.com Among these, flavonoid glycosides are the most prominent and are considered the major bioactive constituents responsible for the therapeutic effects attributed to the herb. nih.govcaldic.com These compounds, including Epimedin A, B, C, and icariin (B1674258), are often used as chemical markers for the quality control of Epimedium products. nih.govscience.gov

Flavonoids are a class of plant secondary metabolites characterized by a C6-C3-C6 backbone structure. nih.gov In Epimedium, many of these flavonoids are prenylated, a modification that is considered a chemotaxonomic marker for the genus. caldic.comresearchgate.net The glycosidic nature of these flavonoids, meaning they are attached to sugar moieties, influences their bioavailability and metabolic pathways. researchgate.netcymitquimica.com Research has shown that after oral administration, these flavonoid glycosides are often metabolized by intestinal enzymes and gut bacteria into their secondary glycosides or aglycones, which may be the more readily absorbed and active forms. biocrick.comresearchgate.net

The collection of flavonoids derived from Epimedium has been shown in preclinical studies to possess a range of biological activities, including anti-osteoporotic, neuroprotective, immunomodulatory, and anticancer effects. mskcc.orgmedchemexpress.compolyu.edu.hkresearchgate.net

Current Status of this compound Research and Future Trajectories

Current research on this compound is actively exploring its potential therapeutic applications, with a significant focus on its anti-inflammatory and anti-osteoporotic properties. medchemexpress.comtargetmol.comnih.gov Studies have demonstrated that this compound can inhibit acute inflammation and mitigate the accumulation of reactive oxygen species (ROS). nih.govnih.gov Its anti-inflammatory effects appear to be mediated through the regulation of signaling pathways such as MAPK/NF-κB. nih.gov

In the context of bone health, this compound has been shown to have a potential role in preventing osteoporosis. medchemexpress.comtargetmol.comselleckchem.com Research indicates it may stimulate the proliferation of osteoblasts, the cells responsible for bone formation. targetmol.comcaymanchem.com Furthermore, studies using animal models have shown that this compound can attenuate bone loss by suppressing the formation of osteoclasts, the cells that break down bone tissue. nih.gov This effect is potentially mediated by decreasing ROS production and targeting the estrogen receptor ESR1. nih.gov

Recent investigations have also highlighted a neuroprotective role for this compound. One study suggested its potential in a mouse model of Parkinson's disease, where it appeared to ameliorate motor dysfunction and protect neurons. polyu.edu.hk

Future research is likely to focus on several key areas. A deeper understanding of the molecular mechanisms underlying the observed pharmacological effects of this compound is a primary goal. This includes further elucidation of its interactions with specific cellular targets and signaling pathways. cymitquimica.com Given that natural flavonoids often have low bioavailability, another important avenue of future research will be to explore methods to enhance the delivery and absorption of this compound, potentially through biotransformation or the use of novel drug delivery systems. researchgate.netnih.gov The development of microbial cell factories for the biosynthesis of this compound and other valuable flavonoids is also an emerging area of interest, which could provide a more sustainable and scalable production method compared to extraction from wild plants. nih.gov Continued investigation into its potential in other therapeutic areas, such as idiosyncratic drug-induced liver injury, where it has been shown to play a role, is also warranted. nih.govresearchgate.net

Interactive Data Table: Investigated Properties of this compound

| Research Area | Findings | Potential Mechanism of Action |

| Anti-inflammatory | Effectively inhibited acute inflammation and mitigated reactive oxygen species (ROS) accumulation in a zebrafish model. nih.gov | Regulation of MAPK/NF-κB/NOD-like receptor signaling pathways. nih.gov |

| Anti-osteoporotic | Attenuated ovariectomy-induced bone loss in mice. nih.gov Stimulated osteoblast proliferation. targetmol.comcaymanchem.com Prevented prednisolone-induced osteoporosis in zebrafish. biocrick.commedchemexpress.com | Suppressing osteoclastogenesis by decreasing ROS production and targeting ESR1. nih.gov |

| Neuroprotection | Ameliorated motor dysfunction and alleviated the loss of tyrosine hydroxylase-immunoreactive neurons in a mouse model of Parkinson's disease. polyu.edu.hk | G protein-coupled estrogen receptor (GPER) may be a potential target. polyu.edu.hk |

| Hepatotoxicity | Can induce idiosyncratic drug-induced liver injury (IDILI) by promoting NLRP3 inflammasome activation. nih.govresearchgate.net | Enhancement of NLRP3 inflammasome activation, with mitochondrial ROS as a crucial contributor. nih.gov |

| Pigmentation | Shown to increase the expression, activity, and stability of tyrosinase family proteins. researchgate.net | Not fully elucidated. |

Propiedades

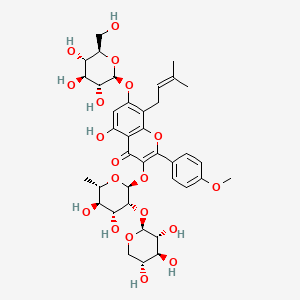

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48O19/c1-14(2)5-10-18-21(53-37-31(49)28(46)26(44)22(12-39)54-37)11-19(40)23-27(45)34(32(55-33(18)23)16-6-8-17(50-4)9-7-16)56-38-35(29(47)24(42)15(3)52-38)57-36-30(48)25(43)20(41)13-51-36/h5-9,11,15,20,22,24-26,28-31,35-44,46-49H,10,12-13H2,1-4H3/t15-,20+,22+,24-,25-,26+,28-,29+,30+,31+,35+,36-,37+,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZZCFAOOWZSRX-LRHLXKJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)OC6C(C(C(CO6)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149341 | |

| Record name | Epimedin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

808.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110623-73-9 | |

| Record name | Epimedin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110623-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epimedin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110623739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epimedin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preclinical Pharmacological Investigations of Epimedin B

Effects on Bone Metabolism and Anti-Osteoporotic Activity

Epimedin B, a key flavonoid found in Herba Epimedii, has demonstrated significant potential in the realm of bone health. Its effects on bone metabolism and its anti-osteoporotic activity have been the subject of numerous preclinical investigations. These studies, conducted both in laboratory settings (in vitro) and in living organisms (in vivo), have shed light on the mechanisms through which this compound may help prevent and treat osteoporosis.

In Vivo Anti-Osteoporotic Models

To further understand the potential of this compound as a therapeutic agent for osteoporosis, researchers have utilized animal models that mimic the conditions of the disease in humans.

Glucocorticoids, a class of steroid hormones, are widely used to treat various inflammatory conditions, but their long-term use can lead to a severe form of bone loss known as glucocorticoid-induced osteoporosis (GIOP). nih.govfrontiersin.orgdovepress.com Animal models of GIOP, typically induced by the administration of glucocorticoids like dexamethasone, are valuable tools for testing the efficacy of anti-osteoporotic compounds. ajol.infomdpi.com Studies have shown that this compound and related compounds from Epimedium can protect against the detrimental effects of glucocorticoids on bone. nih.govfrontiersin.orgajol.info For instance, Epimedin C, a closely related flavonoid, has been shown to prevent bone loss in a mouse model of GIOP by balancing bone formation and remodeling processes. ajol.info It achieves this by regulating the expression of key proteins involved in bone metabolism, such as Runx2 and LGR4. ajol.info

Table 2: Effects of Epimedin C in a Glucocorticoid-Induced Osteoporosis Mouse Model

| Parameter | Dexamethasone Injection (DI) Group | DI + Epimedin C Gavage (EG) Group | Reference |

| Bone Loss | Present | Improved | ajol.info |

| EphB4 Levels | Decreased | Elevated | ajol.info |

| EphrinB2 Levels | Increased | Decreased | ajol.info |

The decline in estrogen levels after menopause is a primary cause of osteoporosis in women. mdpi.com The ovariectomized (OVX) rodent model, in which the ovaries are surgically removed to simulate estrogen deficiency, is a widely used and well-established model for studying postmenopausal osteoporosis. mdpi.comnih.govfrontiersin.org Research has demonstrated that this compound can effectively mitigate bone loss in OVX mice. nih.gov Its protective effects are comparable to that of estrogen therapy. nih.gov The mechanism behind this effect involves the suppression of osteoclast activity, the cells responsible for bone resorption. nih.gov this compound achieves this by activating the AMPK pathway and the Nrf2-mediated antioxidant system, which leads to a reduction in reactive oxygen species (ROS) levels. nih.gov

Diabetic Osteoporosis Models in Rats

This compound has been investigated for its potential therapeutic effects on diabetic osteoporosis using rat models. In these studies, diabetic osteoporosis is typically induced by a high-fat diet combined with an intraperitoneal injection of streptozotocin (B1681764) (STZ), which leads to hyperglycemia, weight loss, and significant deterioration of bone mass and microarchitecture. nih.govsemanticscholar.orgnih.gov

Treatment with this compound has been shown to yield significant improvements in bone health in these diabetic rat models. nih.gov Micro-computed tomography (micro-CT) scans of the femurs in STZ-induced diabetic rats revealed a sparse and disorganized trabecular bone structure. nih.gov However, administration of this compound resulted in a notable improvement of the trabecular structure and promoted the formation of new bone. nih.gov It also reduced the number of bone marrow adipocytes, which are known to increase in diabetic osteoporosis. nih.govnih.gov

The compound was found to beneficially alter several key bone microstructure parameters, effectively promoting bone formation while inhibiting excessive bone resorption. nih.govnih.gov These findings suggest that this compound can ameliorate the detrimental effects of diabetes on bone structure and integrity. nih.gov The protective mechanism is significantly linked to its ability to regulate the balance between bone formation and resorption, partly by inhibiting inflammation associated with diabetes. nih.govsemanticscholar.orgnih.gov

Table 1: Effects of this compound on Bone Health Parameters in STZ-Induced Diabetic Osteoporosis Rat Models

| Parameter | Observation in Diabetic Model | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Bone Microstructure | Sparse and disorganized trabecular bone | Improved trabecular structure, promoted new bone formation | nih.gov |

| Bone Mass | Significant bone mass loss | Attenuated bone loss | nih.gov |

| Bone Marrow Adipocytes | Increased density and volume | Reduced number of adipocytes | nih.govnih.gov |

| Bone Formation | Decreased | Increased | nih.gov |

| Bone Resorption | Increased | Inhibited | nih.gov |

| Inflammation | Elevated levels of TNF-α, IL-6, MCP-1 | Reversed the increase in inflammatory factors | nih.gov |

Zebrafish Models of Osteoporosis

While direct studies on this compound in zebrafish models of osteoporosis are not extensively documented in the provided research, this model system is increasingly used for osteoporosis research due to the high genetic conservation and similar ossification processes to mammals. nih.govmdpi.com Zebrafish larvae are particularly advantageous for large-scale drug screening due to their rapid development and transparency, which allows for direct observation of skeletal development. frontiersin.orgfrontiersin.org

Glucocorticoid-induced osteoporosis is a common condition modeled in zebrafish, often by exposing the larvae to compounds like prednisolone (B192156) or dexamethasone, which results in significant mineral loss in the skeleton. nih.govfrontiersin.orgtzuchi.com.tw

Research on related compounds from the same plant family, Epimedium, offers insights into potential effects. For instance, Epimedin C has been studied in a prednisolone-induced osteoporosis zebrafish model. nih.gov In these studies, Epimedin C was shown to mitigate bone tissue damage, improve bone density, and boost mineralization, indicating a protective effect against glucocorticoid-induced bone loss. nih.govnih.gov Another related compound, Epimedin A, has also demonstrated the ability to prevent prednisolone-induced osteoporosis in zebrafish. researchgate.net These findings on related flavonoids suggest that this compound may also have therapeutic potential that could be efficiently explored using zebrafish models.

Mechanistic Pathways Underlying Anti-Osteoporotic Effects

The therapeutic effects of this compound on osteoporosis are underpinned by its modulation of several key cellular signaling pathways that govern bone metabolism.

Regulation of PI3K-Akt Signaling Pathway

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of bone metabolism, influencing the proliferation and differentiation of bone cells. frontiersin.org Abnormalities in this pathway can disrupt the balance between bone formation and resorption, leading to osteoporosis. frontiersin.org Research based on RNA sequencing analysis of mouse models has identified the PI3K-Akt pathway as one of the primary mechanisms through which this compound exerts its anti-osteoporotic effects. nih.govnih.gov This suggests that this compound may help restore bone homeostasis by positively modulating this crucial signaling cascade. nih.gov Studies on other related flavonoids, such as Epimedin A and C, further support the importance of this pathway, showing these compounds can inhibit osteoclast differentiation or alleviate osteogenic suppression by activating PI3K/Akt signaling. frontiersin.orgnih.gov

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is instrumental in regulating osteoblast differentiation and function, thereby playing a significant role in skeletal development and bone homeostasis. elifesciences.orgfrontiersin.org Evidence indicates that this compound's efficacy in treating osteoporosis is also linked to its ability to modulate the MAPK pathway. nih.govnih.gov In mouse models of osteoporosis, RNA sequencing analysis revealed that the MAPK signaling pathway was one of the key pathways regulated by this compound administration. nih.gov This finding is consistent with studies on the related compound Epimedin C, which was also found to impact MAPK signaling in the context of bone development. nih.gov

Involvement of PPAR Signaling Pathway

The Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway is involved in regulating various intracellular processes, and its members are known to influence bone turnover. nih.govfrontiersin.org Activation of certain PPARs can have a positive effect on osteogenesis and may alleviate osteoporosis. frontiersin.org The anti-osteoporotic mechanism of this compound has been connected to the regulation of the PPAR signaling pathway. nih.govnih.gov Analysis of gene expression in mouse models treated with this compound showed significant mapping to the PPAR pathway, highlighting it as a key component of the compound's mechanism of action in improving bone health. nih.gov

OPG/RANKL Axis Regulation in Bone Homeostasis

The balance between osteoprotegerin (OPG) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) is a critical determinant of bone mass and skeletal integrity. nih.gov OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor (RANK) on osteoclast precursors, thereby inhibiting bone resorption. nih.gov An increased RANKL/OPG ratio leads to excessive bone resorption and is a hallmark of conditions like diabetic osteoporosis. nih.gov

In studies using STZ-induced diabetic rats, this compound treatment was found to directly regulate this axis. nih.govsemanticscholar.orgnih.gov The administration of this compound led to an increase in OPG mRNA and protein levels while decreasing the levels of RANKL. nih.gov This modulation resulted in an enhanced OPG/RANKL ratio, which helps to maintain bone homeostasis by suppressing excessive osteoclast activity and shifting the balance toward bone formation. nih.gov This regulatory action on the OPG/RANKL axis is a key mechanism by which this compound attenuates bone loss in diabetic osteoporosis. nih.govnih.gov

Estrogenic Activity and Estrogen Receptor Interactions

This compound's interaction with estrogen receptors (ER) and its potential estrogenic activity have been a subject of preclinical investigation, yielding nuanced results. While extracts of Epimedium, the plant from which this compound is derived, are known for their estrogenic effects, the activity of the isolated compound itself has been explored with varying outcomes. nih.gov

In one study, this compound, along with other prenylflavonoid glycosides like icariin (B1674258) and epimedin A and C, did not exhibit in vitro estrogenic or antiestrogenic activities. In contrast, other components of the Epimedium extract, such as icaritin (B1674259) and quercetin, demonstrated ER-mediated estrogenic activity, with a more pronounced interaction with ERβ.

However, more recent research suggests a direct interaction between this compound and estrogen receptor 1 (ESR1). A 2025 study indicated that this compound directly binds to ESR1, protecting it from degradation. nih.gov This interaction is proposed as a mechanism for its inhibitory effects on osteoclastogenesis, the process of bone resorption. nih.gov This suggests that while this compound may not act as a classical estrogenic compound in all assays, it can modulate estrogen signaling pathways through direct receptor interaction. The estrogenic effects of Epimedium extracts are considered to be tissue-specific and dose-dependent, highlighting the complexity of its components' interactions with estrogen receptors. nih.gov

Effects on Bone Formation and Resorption Markers (e.g., P1NP, CTX1, ALP)

This compound has been investigated for its effects on bone turnover, with preclinical studies assessing its impact on key biochemical markers of bone formation and resorption. These markers provide insights into the dynamic process of bone remodeling and how it is influenced by the compound.

In a study involving ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, the administration of total flavonoids of Epimedium (TFE), of which this compound is a component, demonstrated a notable effect on bone turnover markers. The treatment led to an increase in the serum levels of procollagen (B1174764) type 1 N-propeptide (P1NP), a marker of bone formation, and a decrease in the levels of C-terminal telopeptides of type I collagen (CTX-I), a marker of bone resorption. frontiersin.org

Another study, utilizing a diabetic osteoporosis rat model, provided further evidence of this compound's influence on bone metabolism. In this model, this compound treatment reversed the decrease in bone formation markers osteocalcin (B1147995) (OCN) and bone alkaline phosphatase (BAP), and counteracted the increase in the bone resorption marker tartrate-resistant acid phosphatase-5b (TRACP-5b). nih.gov These findings suggest that this compound can modulate the balance between bone formation and resorption, a critical factor in maintaining bone health. nih.gov

Table 1: Effects of this compound on Bone Turnover Markers in Preclinical Models

| Model | Marker | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Ovariectomized Rats (TFE) | P1NP (Bone Formation) | Increased | frontiersin.org |

| Ovariectomized Rats (TFE) | CTX-I (Bone Resorption) | Decreased | frontiersin.org |

| Diabetic Osteoporosis Rats | Osteocalcin (OCN) (Bone Formation) | Increased | nih.gov |

| Diabetic Osteoporosis Rats | Bone Alkaline Phosphatase (BAP) (Bone Formation) | Increased | nih.gov |

Impact on Bone Microstructure Parameters (e.g., Trabecular Bone Density, Connectivity Density, Structure Model Index)

Beyond its effects on biochemical markers, this compound has been shown to positively influence the structural integrity of bone at a microarchitectural level. Preclinical studies using high-resolution imaging techniques have elucidated the impact of this compound on key parameters of bone quality.

In a diabetic osteoporosis rat model, treatment with this compound led to significant improvements in bone microstructure. The compound promoted the formation of bone trabeculae, the intricate network of tissue that forms the spongy, inner part of bones. nih.gov This resulted in an improved trabecular structure and a reduction in the number of bone marrow adipocytes, which are known to increase in osteoporotic conditions. nih.gov

Table 2: Effects of this compound on Bone Microstructure in a Diabetic Osteoporosis Rat Model

| Parameter | Effect of this compound Treatment | Reference |

|---|---|---|

| Bone Trabeculae Formation | Promoted | nih.gov |

| Trabecular Structure | Improved | nih.gov |

| Bone Marrow Adipocytes | Reduced | nih.gov |

Neuroprotective Efficacy and Associated Mechanisms

This compound has demonstrated promise as a neuroprotective agent in preclinical models of neurodegenerative diseases. Research has focused on its ability to mitigate neuronal damage and the underlying molecular mechanisms driving these protective effects.

Models of Neurodegenerative Diseases (e.g., Parkinson's Disease)

The neuroprotective potential of this compound has been specifically investigated in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease (PD). nih.govresearchgate.net This model is widely used in PD research as MPTP induces pathological changes that mimic those seen in human Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra. nih.govresearchgate.net

In this model, treatment with this compound was shown to ameliorate motor dysfunction, a hallmark symptom of Parkinson's disease. nih.govresearchgate.net Furthermore, it alleviated the MPTP-induced decrease in the levels of dopamine (B1211576) and its metabolites in the striatum, a brain region crucial for motor control. nih.govresearchgate.net Histological analysis revealed that this compound also mitigated the loss of tyrosine hydroxylase-immunoreactive neurons, which are the dopamine-producing neurons that degenerate in Parkinson's disease. nih.govresearchgate.net These findings provide the first evidence of this compound's protective effects in an animal model of Parkinson's disease. nih.govresearchgate.net

Molecular Targets and Pathways in Neuroprotection

The neuroprotective effects of this compound appear to be mediated through specific molecular targets and signaling pathways. Research has particularly highlighted the role of the G protein-coupled estrogen receptor (GPER) in its mechanism of action.

G Protein-Coupled Estrogen Receptor (GPER) Mediation

Molecular docking studies have revealed that this compound can directly bind to the G protein-coupled estrogen receptor (GPER) at the same site as the GPER agonist G1, with a binding energy of -7.3 kcal/mol. nih.gov This suggests a direct interaction between this compound and this receptor.

The involvement of GPER in the neuroprotective effects of this compound was further substantiated through pharmacological and genetic approaches in the MPTP-induced mouse model of Parkinson's disease. The neuroprotective effects of this compound on the nigrostriatal system were antagonized by the pharmacological blockade of GPER with the antagonist G15. nih.govresearchgate.net Moreover, the anti-apoptotic and anti-endoplasmic reticulum stress effects of this compound against MPTP toxicity were significantly diminished in GPER knockout mice. nih.govresearchgate.net These findings strongly indicate that GPER is a potential target for the neuroprotective effects of this compound against Parkinson's disease. nih.govresearchgate.net

Table of Compounds

| Compound Name |

|---|

| Epimedin A |

| This compound |

| Epimedin C |

| Icariin |

| Icaritin |

| Quercetin |

| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) |

| G1 (GPER agonist) |

Anti-Apoptotic Effects (e.g., Bcl-2, Bax)

This compound has demonstrated notable anti-apoptotic effects in preclinical studies, primarily through the regulation of the Bcl-2 family of proteins. These proteins are critical regulators of the intrinsic apoptotic pathway, with a delicate balance between pro-apoptotic members, such as Bax, and anti-apoptotic members, like Bcl-2, determining cell fate.

In a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), treatment with this compound was found to significantly counteract the changes in the expression levels of Bax and Bcl-2. Specifically, this compound treatment prevented the MPTP-induced upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This modulation of Bax and Bcl-2 expression helps to shift the cellular balance away from apoptosis, thereby protecting neurons from cell death.

The mechanism of this anti-apoptotic effect is linked to the G protein-coupled estrogen receptor (GPER). The neuroprotective effects of this compound, including the regulation of Bax and Bcl-2, were significantly diminished when GPER was pharmacologically blocked or genetically knocked out. This indicates that this compound likely exerts its anti-apoptotic actions through the activation of GPER-mediated signaling pathways.

Table 1: Effect of this compound on Apoptosis-Related Proteins

| Protein | Function | Effect of this compound Treatment |

| Bcl-2 | Anti-apoptotic | Prevents downregulation |

| Bax | Pro-apoptotic | Prevents upregulation |

Anti-Endoplasmic Reticulum Stress (e.g., GRP78, CHOP)

This compound has also been shown to mitigate cellular damage by attenuating endoplasmic reticulum (ER) stress. The ER is a critical organelle for protein folding and processing, and disruptions in its function can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. This, in turn, can trigger apoptotic cell death.

Key protein markers of ER stress include Glucose-Regulated Protein 78 (GRP78), also known as BiP, and C/EBP homologous protein (CHOP). GRP78 is a chaperone that helps in protein folding and is upregulated during ER stress as a protective response. However, prolonged or severe ER stress leads to the increased expression of CHOP, a transcription factor that promotes apoptosis.

In the same MPTP-induced mouse model of Parkinson's disease, this compound treatment markedly prevented the pathological changes in GRP78 and CHOP expression. The study observed that this compound administration counteracted the increased levels of both GRP78 and CHOP that were induced by MPTP. This suggests that this compound helps to alleviate ER stress, thereby preventing the activation of the CHOP-mediated apoptotic pathway.

Similar to its anti-apoptotic effects, the anti-ER stress effects of this compound were also found to be dependent on the G protein-coupled estrogen receptor (GPER). The ability of this compound to normalize GRP78 and CHOP levels was significantly reduced in the absence of functional GPER, highlighting the receptor's role in mediating these protective effects.

Table 2: Impact of this compound on Endoplasmic Reticulum Stress Markers

| Protein | Role in ER Stress | Effect of this compound Treatment |

| GRP78 | Chaperone, protective response | Prevents upregulation |

| CHOP | Pro-apoptotic transcription factor | Prevents upregulation |

Regulation of Mitochondrial Dynamics and Function

While direct studies on this compound's regulation of mitochondrial dynamics are limited, research on a closely related compound, Epimedin C, provides significant insights into the potential mechanisms. Mitochondrial dynamics, the balance between mitochondrial fusion and fission, is crucial for maintaining mitochondrial health and function.

Although this research was conducted with Epimedin C, the structural similarity to this compound suggests a plausible similar mechanism of action in preserving mitochondrial function. Further investigation is required to specifically delineate the role of this compound in regulating the proteins involved in mitochondrial fusion (e.g., Mfn1, Mfn2, OPA1) and fission (e.g., Drp1, Fis1).

Modulation of Neuroinflammation and Oxidative Stress

This compound has been shown to possess properties that modulate neuroinflammation and oxidative stress, key pathological features in a variety of neurological disorders.

In a zebrafish model of inflammation, this compound effectively ameliorated neuroinflammation-associated locomotor impairments. This suggests a direct impact on inflammatory processes within the central nervous system. The underlying mechanism involves the regulation of key signaling pathways. Research has shown that this compound can regulate genes associated with the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways, both of which are central to the inflammatory response.

Furthermore, this compound has demonstrated the ability to mitigate the accumulation of reactive oxygen species (ROS). Oxidative stress, resulting from an imbalance between ROS production and the cell's antioxidant defenses, can lead to significant cellular damage. By reducing ROS levels, this compound helps to protect cells from oxidative damage. This antioxidant effect is a crucial component of its neuroprotective properties.

Anti-Inflammatory and Antioxidant Properties

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted mechanism, primarily by inhibiting the production of inflammatory mediators and modulating key signaling pathways involved in the inflammatory cascade.

Inhibition of Inflammatory Mediators (e.g., IL-1β, TNF-α, IL-6, IL-18)

Preclinical studies have demonstrated that this compound can significantly inhibit the production and release of several pro-inflammatory cytokines. In a zebrafish model, this compound was shown to regulate the expression of genes for inflammatory cytokines including interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) nih.gov.

The inhibition of these cytokines is a critical aspect of the anti-inflammatory action of this compound. IL-1β and TNF-α are potent inflammatory mediators that play a central role in initiating and amplifying the inflammatory response. IL-6 is involved in both acute and chronic inflammation. By downregulating the expression of these key cytokines, this compound can effectively dampen the inflammatory process.

The regulation of these inflammatory mediators is linked to the modulation of the MAPK and NF-κB signaling pathways. The activation of these pathways typically leads to the transcription of genes encoding pro-inflammatory cytokines. By interfering with these signaling cascades, this compound can effectively reduce the production of IL-1β, TNF-α, and IL-6. While direct evidence for the inhibition of IL-18 by this compound is not as prominent in the available literature, its regulation of the broader inflammatory pathways suggests a potential influence on this cytokine as well.

Table 3: this compound's Effect on Pro-Inflammatory Cytokines

| Cytokine | Primary Function in Inflammation | Effect of this compound |

| IL-1β | Potent pro-inflammatory mediator | Inhibits gene expression |

| TNF-α | Central role in initiating inflammation | Inhibits gene expression |

| IL-6 | Involved in acute and chronic inflammation | Inhibits gene expression |

| IL-18 | Pro-inflammatory cytokine | Potential for inhibition |

Modulation of NLRP3 Inflammasome Activation

This compound has been identified as a significant modulator of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome, a key component of the innate immune system. nih.govnih.gov Preclinical studies have demonstrated that this compound can specifically facilitate the activation of the NLRP3 inflammasome when stimulated by agents like nigericin (B1684572) or ATP. researchgate.netnih.govcabidigitallibrary.org This effect has been observed in bone marrow-derived macrophages (BMDMs) and THP-1 cells. nih.gov

Research shows that in lipopolysaccharide (LPS)-primed macrophages, treatment with this compound prior to stimulation with nigericin or ATP leads to enhanced activation of Caspase-1 and increased secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.govresearchgate.netnih.gov For instance, Western blot analyses have confirmed the presence of cleaved Caspase-1 and mature IL-1β in the supernatants of cell cultures treated with this compound. nih.gov This potentiation of the NLRP3 inflammasome is specific, as this compound did not show a similar effect on the AIM2 or NLRC4 inflammasomes. researchgate.net The mechanism appears to involve action upstream of ASC oligomerization, an essential step in inflammasome assembly, which is promoted by this compound in the presence of nigericin or ATP. cabidigitallibrary.org

Some investigations have explored this immunostimulatory activity in the context of idiosyncratic drug-induced liver injury (IDILI), where NLRP3 inflammasome activation plays a crucial pathogenic role. researchgate.netnih.gov In an LPS-mediated susceptibility mouse model, this compound administration resulted in the activation of Caspase-1 and IL-1β secretion. nih.gov

Impact on Mitochondrial Reactive Oxygen Species (ROS) Production

The mechanism by which this compound facilitates NLRP3 inflammasome activation is intrinsically linked to its effect on mitochondria. Specifically, this compound has been shown to enhance the production of mitochondrial reactive oxygen species (ROS). researchgate.netnih.gov Mitochondrial ROS are recognized as a crucial factor in the activation of the NLRP3 inflammasome. cabidigitallibrary.org

Studies using MitoSOX staining and flow cytometry in LPS-primed bone marrow-derived macrophages revealed that this compound potentiated the generation of mitochondrial ROS when induced by nigericin and ATP. researchgate.netcabidigitallibrary.org This effect was not observed with other stimuli like SiO2. researchgate.netcabidigitallibrary.org The involvement of mitochondrial ROS is further substantiated by experiments where the ROS scavenger N-acetylcysteine (NAC) was used. Treatment with NAC suppressed the production of mitochondrial ROS and subsequently inhibited the this compound-mediated facilitation of NLRP3 inflammasome activation. researchgate.netcabidigitallibrary.org This indicates a synergistic relationship between this compound and certain stimuli in inducing mitochondrial ROS to activate the inflammasome. nih.gov

Antioxidant Mechanisms (e.g., DPPH radical scavenging)

While this compound can promote mitochondrial ROS production in the specific context of inflammasome activation, other studies indicate it also possesses antioxidant capabilities. Research on the flavonoid profile of Epimedium pubescens has shown that its flavonoids exhibit the ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, with an EC50 value of 52.1 µg/ml. nih.gov As this compound is a primary flavonoid constituent of this plant, it is a key contributor to this observed antioxidant activity. The DPPH radical scavenging assay is a standard method used to evaluate the ability of compounds to act as free radical scavengers by donating a hydrogen atom or an electron to the DPPH radical. dntb.gov.uamdpi.com

Further evidence of its antioxidant potential comes from an in-vivo study using a zebrafish inflammation model. In this model, this compound was found to effectively mitigate the accumulation of reactive oxygen species (ROS). This suggests a broader anti-inflammatory and antioxidant effect under different physiological conditions, highlighting the context-dependent nature of its pro-oxidant and antioxidant activities.

| Assay / Model | Finding | Implication |

| DPPH Radical Scavenging | Epimedium flavonoids (including this compound) showed significant scavenging activity (EC50 = 52.1 µg/ml). nih.gov | Demonstrates direct free-radical neutralizing capability in vitro. |

| Zebrafish Inflammation Model | This compound mitigated the accumulation of ROS in vivo. | Suggests a protective, antioxidant effect in a whole-organism inflammatory context. |

| Macrophage NLRP3 Activation Model | This compound increased mitochondrial ROS production. researchgate.netcabidigitallibrary.org | Shows a pro-oxidant effect in the specific context of innate immune signaling. |

Immunomodulatory Activities

Modulation of Immune Responses

This compound demonstrates complex immunomodulatory activities, exhibiting both immunostimulatory and anti-inflammatory properties depending on the biological context. Its role in promoting NLRP3 inflammasome activation represents a significant immunostimulatory function, enhancing innate immune responses through the increased production of IL-1β. researchgate.netnih.gov This activity is a key part of the body's defense mechanism but can also be implicated in inflammatory pathologies. researchgate.net

Influence on Immune Cell Function

This compound directly influences the function of key immune cells, particularly macrophages. As detailed in studies on the NLRP3 inflammasome, this compound's effects are pronounced in bone marrow-derived macrophages and the human monocytic cell line THP-1. nih.gov In these cells, it enhances the processing and release of IL-1β, a potent pyrogen and inflammatory mediator. nih.gov This modulation directly impacts the effector function of macrophages, which are central to both innate immunity and the orchestration of broader inflammatory responses. The compound was also found to increase caspase-1 activity and lactate (B86563) dehydrogenase (LDH) release in these cells, further indicating a direct impact on their inflammatory signaling and pyroptotic pathways. nih.gov

Anti-Cancer Research

Preclinical research into the effects of this compound on cancer cells has yielded specific and noteworthy findings, particularly in the context of melanoma. Studies have investigated its impact on melanogenesis (the production of melanin) in both murine (B16F10) and human (MNT-1) melanoma cell lines. nih.gov The results indicate that this compound acts as a potent inducer of melanogenesis. researchgate.net

Treatment of these melanoma cells with this compound led to a significant, dose-dependent increase in intracellular melanin (B1238610) content. nih.govresearchgate.net This effect was accompanied by an enhancement of the activity of tyrosinase (TYR), the pivotal and rate-limiting enzyme in melanin synthesis. nih.gov Kinetic analysis showed that this compound accelerated the reaction rate of mushroom tyrosinase with its substrate, L-DOPA. nih.gov This pro-pigmentation effect in melanoma cells is a key finding in the preclinical investigation of this compound's interaction with cancer cells.

In a related area of research, a similar prenylated flavonoid, Epimedokoreanin B, isolated from Epimedium koreanum, has been shown to inhibit the proliferation and migration of human non-small cell lung cancer (NSCLC) cells (A549 and NCI-H292). nih.gov This compound was found to induce a form of cell death known as paraptosis, which is mediated by endoplasmic reticulum (ER) stress. nih.gov

| Cell Line | Cancer Type | Effect of this compound / Related Compound | Key Mechanism |

| B16F10, MNT-1 | Melanoma | Increased melanin production. nih.govresearchgate.net | Increased tyrosinase (TYR) activity. nih.gov |

| A549, NCI-H292 | Non-Small Cell Lung Cancer | Inhibition of proliferation and migration (by Epimedokoreanin B). nih.gov | ER stress-mediated paraptosis. nih.gov |

Potential Effects on Pancreatic Cancer Cells

This compound has been identified as a component of Epimedium with potential therapeutic effects against pancreatic cancer. researchgate.net Network pharmacology studies have indicated that this compound, along with other active components of Epimedium, may play a role in combating this aggressive malignancy. nih.gov In vitro research using extracts containing this compound has demonstrated a significant reduction in the viability of PANC-1, a human pancreatic cancer cell line. researchgate.net

Identification of Potential Therapeutic Targets (e.g., AKT1, EGFR, JUN, BCL2, IL6, SRC)

Research has shown that this compound exhibits high binding affinities to several key proteins implicated in the development and progression of cancer. nih.gov These potential therapeutic targets include AKT1, EGFR, JUN, BCL2, IL6, and SRC. nih.gov The significance of these targets is underscored by findings that the expression levels of AKT1, IL6, and SRC are significantly higher in pancreatic adenocarcinoma tissues compared to normal pancreatic tissues. nih.gov Furthermore, elevated expressions of EGFR and IL6 have been associated with poorer survival rates in pancreatic cancer patients. nih.gov

Table 1: Potential Therapeutic Targets of this compound in Pancreatic Cancer

| Target Protein | Function in Cancer |

| AKT1 | A key cell survival protein involved in anti-apoptosis. nih.gov |

| EGFR | Plays a critical oncogenic role in cancer growth, survival, migration, and invasion. nih.gov |

| JUN | Involved in the development and progression of cancer. nih.gov |

| BCL2 | Plays a critical role in the development and progression of cancer. nih.gov |

| IL6 | Involved in the development and progression of cancer. nih.gov |

| SRC | Plays a critical role in the development and progression of cancer. nih.gov |

Interactions with Signaling Pathways (e.g., PI3K/Akt, NF-κB, Interleukin-4 and Interleukin-13 signaling)

This compound has been found to interact with several crucial signaling pathways involved in cancer and inflammation. Studies suggest its involvement in the regulation of the PI3K-Akt signaling pathway. researchgate.net Additionally, this compound has been shown to exert an anti-inflammatory effect by regulating the MAPK/NF-κB signaling pathway. nih.gov Furthermore, research has identified the Interleukin-4 and Interleukin-13 signaling pathways as potential therapeutic targets of compounds found in Epimedium, including this compound, in the context of pancreatic cancer. researchgate.netnih.gov These pathways are known to be involved in immune regulation. nih.gov

Melanogenesis Modulation

Induction of Melanogenesis

This compound has been identified as a potent inducer of melanogenesis. nih.gov It is a primary flavonoid ingredient found in Epimedium brevicornum Maxim. nih.gov Studies have shown that this compound can increase melanin content in a concentration-dependent manner in melanoma cells. researchgate.net This suggests its potential application in strategies for treating hypopigmentation. nih.gov

Modulation of Tyrosinase Family Proteins (TYRs) Activity, Expression, and Stability

The melanogenic effect of this compound is closely linked to its influence on the tyrosinase family of proteins (TYRs), which are key enzymes in melanin biosynthesis. researchgate.net Research has demonstrated that this compound increases the expression of TYRs. nih.gov This upregulation is mediated through several signaling cascades, including the p-Akt/GSK3β/β-catenin pathway and the p38/MAPK and ERK/MAPK pathways. nih.gov Furthermore, this compound not only enhances the expression of these proteins but also stimulates their activity and improves their stability by inhibiting misfolding and degradation processes. nih.gov

Table 2: Effects of this compound on Tyrosinase Family Proteins

| Effect | Mechanism |

| Increased Expression | Mediated through MITF via p-Akt/GSK3β/β-catenin, p-p70 S6 kinase, p38/MAPK, and ERK/MAPK pathways. nih.govresearchgate.net |

| Enhanced Activity | Stimulates the enzymatic function of tyrosinase. nih.gov |

| Improved Stability | Inhibits TYR misfolding, retention in the endoplasmic reticulum, and subsequent ubiquitination and proteolysis. nih.gov |

Hepatoprotective and Potential Liver Injury Research

Recent preclinical studies have explored the complex role of this compound in liver health, with a significant focus on its potential to contribute to drug-induced liver injury (DILI) through specific inflammatory pathways.

Research has indicated that this compound may be implicated in idiosyncratic drug-induced liver injury (IDILI), a rare but potentially severe adverse drug reaction. Studies using a lipopolysaccharide (LPS)-mediated mouse model, which sensitizes the liver to injury, have demonstrated that this compound can promote liver damage. In this model, the administration of this compound following LPS treatment led to increased serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key biomarkers of liver injury.

Histological analysis of liver tissue from these models revealed adverse changes, including hepatocyte focal necrosis and inflammation. This suggests that under conditions of immunological stress, such as the presence of LPS, this compound can contribute to the development of liver injury. Further research has explored this effect in the context of co-exposure with other compounds, such as bavachin, where the combination was found to induce noticeable liver injury under immunological stress conditions.

Table 1: Effect of this compound on Liver Injury Markers in an LPS-Mediated Mouse Model

| Treatment Group | Serum ALT Levels | Serum AST Levels | Liver Histology Findings |

|---|---|---|---|

| Control (Saline) | Normal | Normal | No abnormalities |

| LPS only | Slightly elevated | Slightly elevated | Mild inflammation |

| This compound only | Normal | Normal | No abnormalities |

| LPS + this compound | Significantly increased | Significantly increased | Hepatocyte focal necrosis, inflammation |

In the context of liver injury models, this compound has been shown to promote the production of key inflammatory mediators. In LPS-sensitized mice, the administration of this compound resulted in a significant increase in the serum levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

The upregulation of these cytokines is a critical step in the inflammatory cascade that contributes to tissue damage. The increased production of IL-1β and TNF-α corresponds with the observed liver injury, suggesting that the pro-inflammatory effects of this compound are a key mechanism in its potential to induce liver damage in susceptible individuals.

The primary signaling pathway implicated in this compound-associated liver injury is the NOD-like receptor protein 3 (NLRP3) inflammasome. Research has shown that this compound can facilitate the activation of the NLRP3 inflammasome, which is a multiprotein complex that plays a crucial role in the innate immune system's response to pathogens and cellular stress.

The activation of the NLRP3 inflammasome leads to the activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β into its active, secreted form, IL-1β, a potent pro-inflammatory cytokine. Studies have demonstrated that this compound enhances caspase-1 activation and subsequent IL-1β secretion in LPS-primed models.

To confirm the central role of the NLRP3 inflammasome, studies have utilized MCC950, a specific inhibitor of this pathway. Pretreatment with MCC950 was found to completely abrogate the activation of the NLRP3 inflammasome and prevent the liver injury induced by the combination of LPS and this compound. This provides strong evidence that this compound-mediated liver injury is dependent on the activation of the NLRP3 inflammasome. There is currently a lack of specific research directly linking this compound to the PI3K-AKT signaling pathway in the context of liver injury.

Table 2: Involvement of the NLRP3 Inflammasome in this compound-Induced Liver Injury

| Treatment Group | Caspase-1 Activation | Serum IL-1β Levels | Effect of MCC950 (NLRP3 Inhibitor) |

|---|---|---|---|

| LPS + this compound | Increased | Increased | - |

| LPS + this compound + MCC950 | Abrogated | Significantly reduced | Prevents liver injury |

Other Reported Biological Activities and Therapeutic Potential

While direct research on the cardioprotective effects of isolated this compound is limited, studies on extracts of Epimedium, which contain this compound among other flavonoids, suggest potential benefits for cardiovascular health. These extracts have been reported to possess a range of pharmacological activities, including improving cardiovascular function.

The proposed mechanisms for the cardioprotective effects of Epimedium flavonoids, in general, include anti-inflammatory and antioxidant actions. Some studies have indicated that these flavonoids can improve myocardial function and may have a protective role against myocardial ischemia. However, further research is needed to specifically elucidate the cardioprotective role and mechanisms of this compound.

There is currently a lack of specific scientific evidence detailing the lipid-lowering effects of this compound. While some flavonoids have been investigated for their potential to modulate lipid metabolism, research has not yet focused on the specific impact of this compound on cholesterol, triglycerides, or other lipid parameters. Therefore, its potential in this therapeutic area remains to be determined.

Anti-Aging Properties

Preclinical investigations focusing specifically on the anti-aging properties of this compound have not been identified in the current body of scientific literature. Research on the anti-aging effects of compounds from Epimedium species has primarily concentrated on other flavonoids, such as Icariin. Therefore, no data is available to report on the direct effects of this compound on lifespan, cellular senescence, or other aging-related biomarkers in preclinical models.

Erectogenic Effects

There is a lack of preclinical studies specifically examining the erectogenic effects of this compound. The pro-erectile properties of Epimedium extracts are most commonly attributed to another constituent, Icariin, which has been studied for its phosphodiesterase type 5 (PDE5) inhibitory activity. However, similar investigations to determine if this compound possesses erectogenic effects or interacts with pathways relevant to erectile function have not been reported in published preclinical research.

Metabolism and Pharmacokinetics of Epimedin B

Metabolite Profiling in Biological Samples

The qualitative investigation of Epimedin B's metabolite profiles in various biological samples, including plasma, urine, bile, and feces, has revealed a complex metabolic landscape. acs.orgnih.govacs.org

Following oral administration of this compound, a significant number of metabolites have been identified across different biological matrices. A study in rats identified a total of 43 metabolites in feces, bile, urine, and plasma samples. acs.orgnih.govacs.org

Key metabolites identified in specific biological samples include:

Plasma and Bile: Baohuoside I is a major metabolite detected in both plasma and bile, signifying its role as a significant end-product of this compound's metabolism in these fluids. mdpi.com

Urine and Feces: Sagittatoside B has been identified as a major metabolite in urine and feces. mdpi.com

The biotransformation of this compound by intestinal enzymes and intestinal flora can yield various metabolites, including icariin (B1674258), M1, M2, M4 (sagittatoside B), and baohuoside I. mdpi.com

Below is a summary of identified metabolites and their presence in biological samples:

| Metabolite Name (or Type) | Biological Sample(s) Identified In | Notes |

| This compound (Parent Compound) | Plasma, Urine, Bile, Feces (as starting material) | Initial compound for metabolism studies. acs.orgnih.govacs.org |

| Baohuoside I | Plasma, Bile | Major metabolite; also a final metabolite of other Epimedium flavonoids. mdpi.com |

| Sagittatoside B (M4) | Urine, Feces | Major metabolite of this compound. mdpi.commdpi.com |

| Icariin | Intestinal enzyme/flora incubations | Metabolite formed via hydrolysis. mdpi.com |

| M1, M2, M3, F5, F7, F16-F18, D5-D7, D9, N5, N7 | Plasma, Urine, Bile, Feces | Part of the 43 identified metabolites; M1, M2, M3 are specific identifiers. acs.orgnih.govacs.orgmdpi.com |

Out of the 43 metabolites identified, 13 were reported for the first time. These novel metabolites were designated as F5, F7, F16–F18, D5–D7, D9, N5, N7, M1, and M3. acs.orgnih.govacs.org This highlights the complexity and diversity of this compound's metabolic pathways in vivo.

Metabolic Pathways

The in vivo metabolism of this compound involves a variety of biotransformation pathways, encompassing both Phase I and Phase II reactions. acs.orgnih.govacs.orgnih.gov The main physiological processes for this compound metabolism are considered to be specific hydrolysis of 7-O-glucosides in the gut lumen and glucuronic acid conjugation in the liver. acs.orgnih.govacs.org

Desugarization, or hydrolysis, is a primary metabolic pathway for this compound and other prenylated flavonoids. acs.orgnih.govacs.orgmdpi.comjst.go.jpfigshare.com This process involves the removal of sugar moieties from the flavonoid structure.

Specific Hydrolysis: The hydrolysis of 7-O-glucosides in the gut lumen is a particularly significant step in the metabolism of this compound. acs.orgnih.govacs.org

Order of Hydrolysis: Studies have indicated a specific order of ease for the hydrolysis of different sugar groups: 7-O-glucose is more easily hydrolyzed than 2"-O-xylose, which in turn is more easily hydrolyzed than 3-O-rhamnose. mdpi.com

Metabolite Formation: this compound can undergo hydrolysis to produce icariin through the removal of its 7-O-glucose moiety. mdpi.com Further hydrolysis of icariin can lead to the formation of other metabolites, such as M1 and M2. mdpi.com Sagittatoside B, a metabolite of this compound, also undergoes hydrolysis as a major metabolic pathway. figshare.com

Dehydrogenation and hydrogenation reactions are identified as crucial Phase I metabolic pathways for this compound. acs.orgnih.govacs.orgnih.govjst.go.jpfigshare.com These reactions involve the addition or removal of hydrogen atoms, altering the saturation of the compound.

Hydroxylation and demethylation are also significant Phase I metabolic reactions observed in the biotransformation of this compound. acs.orgnih.govacs.orgnih.govjst.go.jpfigshare.com Hydroxylation introduces hydroxyl (-OH) groups, while demethylation removes methyl (-CH3) groups.

Other metabolic pathways identified for this compound and related Epimedium flavonoids include glucuronidation, glycosylation, dehydroxylation, isomerization, acetylation, and sulfation. acs.orgnih.govacs.orgnih.govjst.go.jpfigshare.com

Glucuronidation

Glucuronidation is identified as one of the main physiological processes in the metabolism of this compound. nih.govfishersci.ca This conjugation reaction primarily occurs in the liver, where glucuronic acid is attached to the parent compound or its metabolites. nih.govfishersci.ca

Glycosylation

Glycosylation is another metabolic pathway observed for this compound. nih.govfishersci.ca The presence of glycosidic linkages in flavonoids like this compound significantly enhances their water solubility. guidetopharmacology.org This increased solubility can, in turn, influence the bioavailability of these compounds. guidetopharmacology.org

Role of Intestinal Biotransformation

Hydrolysis by Intestinal Enzymes (e.g., Lactase Phlorizin (B1677692) Hydrolase)

Intestinal enzymes, particularly lactase phlorizin hydrolase (LPH), are significant contributors to the hydrolysis of prenylated flavonoids like this compound. hznu.edu.cnuni-freiburg.defrontiersin.orgfishersci.ca LPH, a brush-border enzyme, plays a major role in the deglycosylation of these compounds. hznu.edu.cn Specific hydrolysis of 7-O-glucosides in the gut lumen is considered a main physiological process for this compound. nih.govfishersci.ca Studies in rats have shown that the metabolic rates of flavonoids by intestinal enzymes are generally quicker than those by intestinal flora. hznu.edu.cnfrontiersin.orgnih.govuni.luuni.lu

The metabolic rates of this compound and other prenylated flavonoids by rat intestinal enzyme, as determined by the negative slope values from HPLC-UV analysis, are presented in the table below. A lower slope value indicates a higher metabolic rate. hznu.edu.cn

Table 1: Metabolic Rates of Prenylated Flavonoids by Rat Intestinal Enzyme hznu.edu.cn

| Flavonoid | Slope Value (Mean ± SD) |

| Icariin | -0.2551 ± 0.00025 |

| Epimedin A | -0.0706 ± 0.00010 |

| Epimedin C | -0.0438 ± 0.00015 |

| This compound | -0.0248 ± 0.00021 |

| Baohuoside I | -0.0019 ± 0.00015 |

Contribution of Intestinal Flora

The intestinal flora also contributes to the biotransformation of this compound through hydrolysis. uni.luhznu.edu.cnfrontiersin.orgnih.govuni.luuni.lu The metabolic pathways facilitated by intestinal flora are generally similar to those by intestinal enzymes, involving hydrolytic cleavages such as 3-O-xylose-(1→2)-rhamnose hydrolysis and 7-O-glucose hydrolysis. hznu.edu.cn Gut microbes can influence the structure of the cecal microbiome and affect the host's plasma metabolite levels.

The metabolic rates of this compound and other prenylated flavonoids by rat intestinal flora are shown in the table below. hznu.edu.cn

Table 2: Metabolic Rates of Prenylated Flavonoids by Rat Intestinal Flora hznu.edu.cn

| Flavonoid | Slope Value (Mean ± SD) |

| Icariin | -0.0176 ± 0.00015 |

| This compound | -0.0158 ± 0.00011 |

| Epimedin A | -0.0098 ± 0.00025 |

| Epimedin C | -0.0085 ± 0.00050 |

| Baohuoside I | -0.0018 ± 0.00011 |

Pharmacokinetic Parameters in Preclinical Models

Studies on this compound's pharmacokinetics have primarily been conducted in rat models. nih.govfishersci.ca Generally, Epimedium flavonoids, including this compound, exhibit poor oral bioavailability. Following oral administration, this compound is rapidly absorbed and undergoes quick transformation in the bloodstream. The tissue distribution of this compound in rats has been observed in the following order of concentration: liver > ovary > womb > lung > kidney > spleen > heart > brain. This distribution pattern suggests that the reproductive system may be a primary target for this compound in female rats.

Absorption Characteristics

In Caco-2 cell models, this compound demonstrates poor intrinsic permeability, and its transport is influenced by apical efflux transporters, such as breast cancer resistance protein (BCRP). The absorption permeability (PAB) of this compound is concentration-dependent, with saturation observed at higher concentrations.

The pharmacokinetic parameters of this compound in rat plasma following a single oral administration of Herba Epimedii extract have been reported.

Table 3: Pharmacokinetic Parameters of this compound in Rat Plasma

| Parameter | Value |

| Peak Plasma Concentration (Tmax) | 0.4 h |

| Terminal Elimination Half-Life (t1/2) | 1.6 h |

| Area Under the Curve (AUC0-∞) | 14.35 µg/L·h |

Peak Plasma Concentration (Tmax, Cmax)

The peak plasma concentration (Cmax) represents the highest concentration of a drug in the bloodstream after administration, while the time to reach this maximum concentration (Tmax) indicates the rate of absorption drugpatentwatch.comi-base.info. Studies in rats following a single oral administration of Herba Epimedii extract, which contains this compound, have provided specific pharmacokinetic parameters for this compound.

Table 1: Key Plasma Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value | Unit | Reference |

| Tmax | 0.4 | h | nih.govnih.gov |

| t1/2 | 1.6 | h | nih.govnih.gov |

| AUC0-∞ | 14.35 | μg/L·h | nih.govnih.gov |

As shown in Table 1, this compound reached its peak plasma concentration in rats at 0.4 hours nih.govnih.gov. The corresponding Cmax value was not explicitly provided in the search results but the Tmax indicates a relatively rapid absorption profile.

Elimination Half-Life (t1/2)

The elimination half-life (t1/2) is the time it takes for the drug's concentration in the plasma to reduce by half, reflecting the rate at which the drug is eliminated from the body drugpatentwatch.comi-base.info. For this compound in rat plasma, the terminal elimination half-life was determined to be 1.6 hours nih.govnih.gov. This relatively short half-life suggests that this compound is cleared from the systemic circulation within a few hours.

Tissue Distribution Studies

Tissue distribution studies are essential for understanding where a compound travels within the body after administration, providing insights into potential target organs and sites of action.

Distribution Profile across Various Organs (e.g., Liver, Ovary, Womb, Lung, Kidney, Spleen, Heart, Brain)

Following a single oral administration of Herba Epimedii extract to rats, the concentration distribution of this compound across various tissues was investigated. The order of concentration in these tissues was observed to be: liver > ovary > womb > lung > kidney > spleen > heart > brain nih.govnih.govphypha.ir. This indicates a wide distribution of the compound throughout the rat body.

Table 2: Tissue Concentration Distribution Order of this compound in Rats

| Rank | Organ/Tissue |

| 1 | Liver |

| 2 | Ovary |

| 3 | Womb |

| 4 | Lung |

| 5 | Kidney |

| 6 | Spleen |

| 7 | Heart |

| 8 | Brain |

Implications for Target Organ Specificity

The observed tissue distribution profile suggests potential target organ specificity for this compound. Specifically, the higher concentrations found in the liver, ovary, and womb indicate that the reproductive system may be a principal target for this compound in female rats nih.govnih.gov. Furthermore, the presence of this compound in the brain suggests that the compound is capable of crossing the blood-brain barrier (BBB), which has implications for its potential effects on the central nervous system phypha.ir.

Molecular Targets and Signaling Pathways of Epimedin B

Receptor Interactions

Epimedin B's interaction with estrogen-related receptors is a significant aspect of its mechanism of action, influencing cellular responses through both classical and non-classical pathways.

Estrogen Receptors

While extracts from Herba Epimedii have been shown to exert bone-protective effects through estrogen receptors (ERs), studies indicate that this compound does not function as a typical ligand for the classical nuclear estrogen receptors, ERα and ERβ. nih.gov Research involving competitive radioligand binding assays has demonstrated that this compound does not directly bind to either ERα or ERβ. nih.gov

However, extracts containing this compound have been observed to activate the phosphorylation of ERα in a manner dependent on the estrogen response element (ERE), suggesting an indirect mechanism of activation. nih.govnih.gov This indicates that this compound may influence ERα activity through the modulation of upstream signaling pathways or by interacting with other cellular components that, in turn, activate the receptor, rather than through direct ligand-receptor binding. This non-genomic signaling can lead to the transcriptional regulation of estrogen-responsive genes. nih.gov

G Protein-Coupled Estrogen Receptor (GPER)

Emerging evidence points to the G Protein-Coupled Estrogen Receptor (GPER) as a direct molecular target of this compound. nih.gov Molecular docking analyses have revealed that this compound has the capability to directly bind to GPER, potentially at the same site as the GPER agonist G1. nih.gov This interaction is significant as GPER mediates rapid, non-genomic estrogenic signals from the cell membrane. mdpi.combiochemia-medica.com

The engagement of GPER by this compound has been linked to specific cellular outcomes, notably neuroprotective effects. nih.gov Studies have shown that the neuroprotective action of this compound against neurotoxicity involves GPER-mediated anti-apoptotic and anti-endoplasmic reticulum stress pathways. nih.gov The activation of GPER by this compound can trigger downstream signaling cascades, including the activation of extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are crucial for cell survival and function. nih.govmdpi.com The neuroprotective effects of this compound were reportedly antagonized by the GPER antagonist G15, further solidifying GPER as a key functional receptor for this flavonoid. nih.gov

Enzyme Modulation

This compound has been shown to modulate the activity of specific enzymes, which contributes to its diverse pharmacological profile.

Tyrosinase Family Proteins (TYRs)

This compound acts as a potent activator of tyrosinase (TYR), the rate-limiting enzyme in melanin (B1238610) biosynthesis. nih.govresearchgate.net Its modulatory effect is multifaceted, involving the upregulation of the expression, activity, and stability of tyrosinase and other tyrosinase-related proteins (TYRPs). nih.gov This stimulation of melanogenesis suggests its potential application in treating hypopigmentation disorders. nih.gov

The mechanism underlying this activation involves the enhancement of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and melanogenesis. nih.gov this compound achieves this by activating several key signaling cascades that converge on MITF. nih.gov

PDE5 (as related to Epimedium flavonoids)

Flavonoids derived from the Epimedium plant are recognized for their inhibitory effects on phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum. nih.govmedicalnewstoday.comhealthline.com Inhibition of PDE5 leads to elevated cGMP levels, promoting smooth muscle relaxation and vasodilation. healthline.com While icariin (B1674258), another major flavonoid from Epimedium, is a well-documented PDE5 inhibitor with a specific IC50 value, the direct inhibitory activity of this compound on PDE5 is less characterized. nih.govselleckchem.com Studies have investigated the PDE5A1 inhibitory activity of several 8-isopentenyl flavonoids from Epimedium, including Epimedin A, B, and C. nih.gov However, much of the research on PDE5 inhibition by Epimedium extracts has focused on icariin and its derivatives. nih.gov

Key Signaling Cascades

The biological activities of this compound are underpinned by its ability to modulate a network of crucial intracellular signaling cascades. These pathways are central to cellular regulation, and their modulation by this compound explains its effects on various physiological processes.

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival, growth, and proliferation. nih.govmdpi.comwikipedia.org this compound has been shown to activate the PI3K/Akt pathway as part of its mechanism in stimulating tyrosinase expression. nih.gov Specifically, it promotes the phosphorylation of Akt (p-Akt), which in turn influences downstream targets like glycogen (B147801) synthase kinase 3β (GSK3β). nih.gov The activation of GPER by this compound is also linked to the modulation of the PI3K/Akt pathway, contributing to its neuroprotective effects. nih.govmdpi.com

MAPK Pathways (ERK and p38): The Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways, are fundamental in transducing extracellular signals to cellular responses such as proliferation, differentiation, and stress responses. nih.govmdpi.com this compound activates both the ERK/MAPK and p38/MAPK pathways to increase the expression of tyrosinase family proteins. nih.gov Furthermore, the anti-inflammatory effects of this compound have been associated with its ability to regulate the MAPK/NF-κB signaling pathway. nih.gov GPER activation is also known to involve the transactivation of the epidermal growth factor receptor (EGFR), which subsequently activates the ERK1/2 signaling cascade. mdpi.com

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. nih.govyoutube.com this compound influences this pathway in the context of melanogenesis. By activating the PI3K/Akt pathway, this compound leads to the inhibition of GSK3β. nih.gov Since GSK3β is a key component of the β-catenin destruction complex, its inhibition leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for MITF, ultimately promoting tyrosinase expression. nih.govnih.gov

Table 1: Summary of this compound's Molecular Targets and Associated Signaling Pathways

| Molecular Target | Interaction/Effect | Key Signaling Pathway(s) Modulated | Downstream Effect |

|---|---|---|---|

| Estrogen Receptor α (ERα) | Indirect activation via phosphorylation | Estrogen Response Element (ERE)-dependent signaling | Bone protection |

| G Protein-Coupled Estrogen Receptor (GPER) | Direct binding and activation | PI3K/Akt, ERK/MAPK | Neuroprotection, Anti-apoptosis |

| Tyrosinase Family Proteins (TYRs) | Increased expression, activity, and stability | p-Akt/GSK3β/β-catenin, p38/MAPK, ERK/MAPK | Increased melanin synthesis |

| Phosphodiesterase 5 (PDE5) | Inhibition (as an Epimedium flavonoid) | cGMP signaling | Vasodilation |

PI3K-Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Research has demonstrated that this compound can effectively modulate this pathway, particularly in the context of bone metabolism. In studies related to osteoporosis, this compound has been shown to influence the PI3K-Akt pathway, contributing to its therapeutic effects. researchgate.net

Furthermore, in the context of melanogenesis, this compound has been found to increase the expression of tyrosinase family proteins through the activation of the p-Akt/GSK3β/β-catenin cascade. nih.gov This activation is a key step in the signaling process that leads to melanin production. The modulation of the PI3K-Akt pathway by this compound highlights its potential as a regulator of cellular differentiation and function.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and stress responses. This compound has been identified as a significant modulator of this pathway in various biological contexts.

In the treatment of osteoporosis, this compound has been shown to regulate the MAPK signaling pathway, contributing to its bone-protective effects. researchgate.net Additionally, in the process of melanogenesis, this compound influences the MAPK pathway, specifically the p38 and extracellular regulated protein kinases (ERK) branches, to increase the expression of tyrosinase family proteins. nih.gov Studies have also demonstrated that this compound exerts anti-inflammatory effects by regulating the MAPK/NF-κB signaling pathways. nih.gov This regulation involves the modulation of several genes within the MAPK cascade, including mapk8b, mapk14a, mapk14b, and mapk1. nih.gov

| Pathway Component | Effect of this compound | Cellular Context |

| p38 MAPK | Modulation | Melanogenesis |

| ERK/MAPK | Modulation | Melanogenesis |

| MAPK pathway | Regulation | Osteoporosis |

| MAPK/NF-κB | Regulation | Inflammation |

PPAR Signaling Pathway

The Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway plays a crucial role in lipid and glucose metabolism, as well as in the inflammatory response. Research has indicated that this compound is an effective regulator of this pathway, particularly in the context of osteoporosis. An RNA sequencing-based analysis revealed that this compound's therapeutic effects in a mouse model of osteoporosis are mediated, in part, through the modulation of the PPAR signaling pathway. researchgate.net This finding suggests that this compound can influence gene expression related to bone metabolism by targeting this nuclear receptor pathway.

NF-κB Signaling Pathway